

A Comparative Guide to the X-ray Crystallography of Diisopropylphosphine Transition Metal Complexes

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Compound of Interest

Compound Name: Diisopropylphosphine

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This guide provides an objective comparison of the structural features of transition metal complexes containing **diisopropylphosphine** ligands, supported by experimental data from X-ray crystallography. The information presented here is intended to aid researchers in understanding the coordination chemistry of these complexes and in the design of new catalysts and therapeutic agents.

Comparison of Key Structural Parameters

The following table summarizes key bond lengths and angles for a series of square planar transition metal complexes with the general formula $\text{trans-[MCl}_2\text{(P(iPr)}_3\text{)}_2\text{]}$ (where M = Ni, Pd, Pt and iPr = isopropyl). These complexes provide a basis for comparing the influence of the metal center on the coordination geometry.

Complex	M-P Bond Length (Å)	M-Cl Bond Length (Å)	P-M-P Bond Angle (°)	Cl-M-Cl Bond Angle (°)	Reference
trans-[NiCl ₂ (P(iPr) ₃) ₂]	2.241 - 2.243	2.154 - 2.164	180 (idealized)	180 (idealized)	[1]
trans-[PdCl ₂ (P(iPr) ₃) ₂]	2.3603(6)	2.3030(6)	180	180	[2] [3]
trans-[PtCl ₂ (P(iPr) ₃) ₂]	2.316	2.300	180 (idealized)	180 (idealized)	[4]

Note: Data for Ni and Pt complexes with triisopropylphosphine were supplemented with data from analogous triphenylphosphine complexes for a broader comparison of Group 10 metals, as complete datasets for the triisopropylphosphine analogues were not available in a single source. The geometry is idealized to trans square planar for bond angle comparison.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and crystallographic analysis of the representative palladium complex, trans-[PdCl₂(P(iPr)₃)₂].

Synthesis of trans-[PdCl₂(P(iPr)₃)₂]

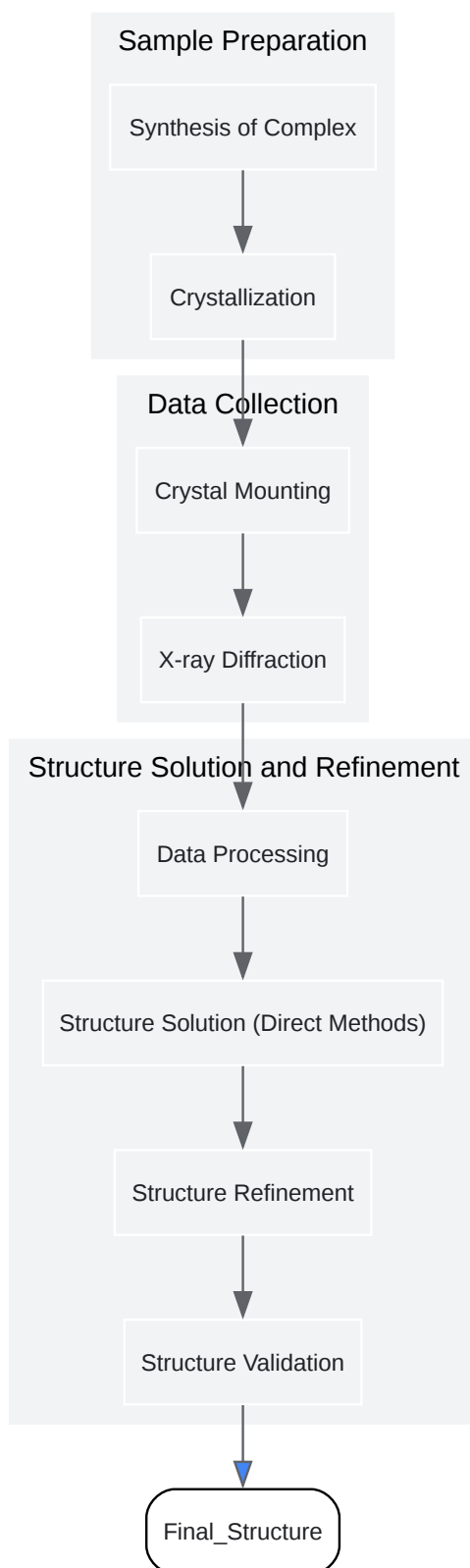
A solution of tert-butyllithium in pentane was added to a solution of **diisopropylphosphine** in diethyl ether at low temperature.[\[2\]](#)[\[3\]](#) The resulting lithium diisopropylphosphide was then reacted with a palladium(II) precursor, such as [PdCl₂(cod)] (cod = 1,5-cyclooctadiene), in a suitable solvent like tetrahydrofuran (THF). The reaction mixture was stirred at room temperature. The product, trans-[PdCl₂(P(iPr)₃)₂], was isolated as yellow crystals after purification by recrystallization from a solvent mixture such as toluene/pentane.[\[2\]](#)[\[3\]](#)

Single-Crystal X-ray Diffraction

A suitable single crystal of the complex was mounted on a diffractometer.^{[2][3]} Data collection was performed at a low temperature (e.g., 120 K) using molybdenum K α radiation ($\lambda = 0.71073$ Å).^{[2][3]} The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .^{[2][3]} All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.^{[2][3]}

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a transition metal complex.



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Caption: General workflow for X-ray crystallography.

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